N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
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Overview
Description
The compound you mentioned is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and biologically active compounds . The indole group is known to bind with high affinity to multiple receptors, making it useful in the development of new derivatives .
Molecular Structure Analysis
The structure of newly synthesized compounds is typically established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Indole is known to be crystalline and colorless in nature with specific odors .Scientific Research Applications
C-N Bond Formations : tert-Butyl nitrite has been used as a N1 synthon in a multicomponent reaction involving quinolines and isoquinolines, leading to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations (Sau et al., 2018).
Morpholine Derivatives Synthesis : A novel approach has been developed for the diastereoselective transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into various morpholine derivatives, indicating the versatility of tert-butyl-based compounds in organic synthesis (D’hooghe et al., 2006).
Herbicide Analysis : tert-Butyl group derivatives have been used in the sensitive gas chromatographic analysis of herbicides like glyphosate and glufosinate, demonstrating their utility in environmental chemistry (Tsunoda, 1993).
Chemical Synthesis Innovations : The synthesis of unnatural amino acids and their derivatives, such as triazolylalanine analogues, utilizing tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivatives, showcases the chemical versatility of these compounds (Patil & Luzzio, 2017).
Oxidation Catalysts : Dioxidomolybdenum(VI) complexes of tert-butyl morpholine derivatives have shown potential as catalysts for oxygen atom transfer and oxidation reactions, indicating their application in catalysis (Maurya et al., 2016).
Polymerization Studies : Research into the polymerization of alkyl methacrylates with tert-butoxy radicals, derived from tert-butyl-based compounds, provides insights into polymer chemistry (Griffiths et al., 1982).
Schiff-base Ligands in Copper Complexes : Copper(II) complexes with Schiff-base ligands, including tert-butyl morpholine derivatives, have been synthesized and evaluated for their catalytic activity in alcohol oxidation (Bhattacharjee et al., 2017).
Synthesis of HIV-1 Inhibitors : The oxalylation of aryl methyl ketones with tert-butyl methyl oxalate has been used in synthesizing aryl beta-diketo acids, a new class of HIV-1 integrase inhibitors (Jiang et al., 2003).
Mechanism of Action
Target of Action
The primary targets of this compound are the RCAR/ (PYR/PYL) receptor proteins . These receptors are crucial in various biological processes and have been identified as promising structures for interaction with this compound .
Mode of Action
The compound interacts with its targets, the RCAR/ (PYR/PYL) receptor proteins, by binding to them . This binding affinity is at the same level or even better than that of the essential plant hormone abscisic acid (ABA) , indicating a strong interaction between the compound and its targets.
Biochemical Pathways
The compound’s interaction with the RCAR/ (PYR/PYL) receptor proteins affects the downstream biochemical pathways associated with these receptors . .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the RCAR/ (PYR/PYL) receptor proteins . The strong binding affinity suggests that the compound could potentially modulate the biological processes controlled by these receptors.
Future Directions
properties
IUPAC Name |
N'-tert-butyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-21(2,3)23-20(27)19(26)22-14-18(25-9-11-28-12-10-25)15-5-6-17-16(13-15)7-8-24(17)4/h5-6,13,18H,7-12,14H2,1-4H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXBHZVWQCEQLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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